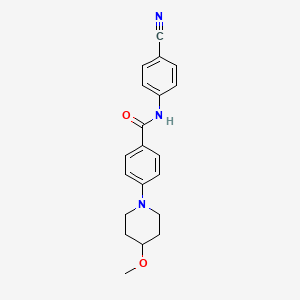

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide is an organic compound characterized by the presence of a cyanophenyl group, a methoxypiperidinyl group, and a benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves the following steps:

Formation of the cyanophenyl intermediate: This can be achieved through the nitration of a suitable phenyl precursor followed by reduction to form the corresponding aniline derivative.

Coupling with methoxypiperidine: The aniline derivative is then reacted with 4-methoxypiperidine under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Formation of the benzamide: The final step involves the acylation of the coupled product with a benzoyl chloride derivative to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical structure of N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide can be described as follows:

- Molecular Formula : C19H22N2O

- IUPAC Name : this compound

- Molecular Weight : 302.39 g/mol

This compound features a piperidine ring substituted with a methoxy group and an aromatic system that includes a cyanophenyl moiety.

2.1. Antidepressant Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit antidepressant properties. Research has shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in the treatment of depression .

2.2. Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promise. Similar benzamide derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism is thought to involve the modulation of specific signaling pathways related to cell survival and death.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the effects of various piperidine derivatives on depressive-like behaviors in animal models. The results indicated that compounds structurally related to this compound significantly reduced depressive symptoms, suggesting a potential therapeutic application for mood disorders .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that derivatives with similar structures inhibited cell growth effectively. The study highlighted the importance of the methoxy group in enhancing bioactivity, thus providing insights into the design of more potent anticancer agents .

This compound shows significant potential for applications in treating mood disorders and certain types of cancer. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic use.

Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of combination therapies with existing antidepressants or chemotherapeutics.

- Clinical trials to assess efficacy and safety in humans.

The continued investigation into this compound could lead to novel therapeutic strategies for challenging medical conditions.

Mécanisme D'action

The mechanism of action of N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.

N-(4-cyanophenyl)-4-(4-hydroxypiperidin-1-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

N-(4-cyanophenyl)-4-(4-aminopiperidin-1-yl)benzamide: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its hydroxyl and amino analogs.

Activité Biologique

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known by its CAS number 2034306-19-7, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H16N2O. The synthesis generally involves several key steps:

- Formation of the Cyanophenyl Intermediate : This is achieved through the nitration of a suitable phenyl precursor followed by reduction to yield an aniline derivative.

- Coupling with Methoxypiperidine : The aniline derivative reacts with 4-methoxypiperidine using coupling reagents like EDCI or DCC.

- Acylation : The final step involves acylating the product with a benzoyl chloride derivative to form the target compound.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The compound may modulate receptor activity, leading to various pharmacological effects. Its methoxy group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity .

Pharmacological Effects

Research indicates that this compound may have potential applications in:

- Antiviral Activity : Similar compounds have shown efficacy against filoviruses such as Ebola and Marburg, suggesting that this compound could be explored for antiviral properties .

- CNS Activity : Given the piperidine moiety, it may also interact with central nervous system targets, influencing neurotransmitter systems .

In Vitro Studies

In vitro studies have demonstrated that benzamide derivatives can inhibit viral entry into host cells. For instance, compounds structurally similar to this compound were tested against pseudoviruses of Ebola and Marburg, showing effective inhibition at concentrations below 10 μM . This suggests a promising avenue for further research into its antiviral capabilities.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications in the amide portion of the molecule can significantly affect its biological activity. For example, introducing different substituents can enhance selectivity and potency against specific viral strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-cyanophenyl)-4-(4-hydroxypiperidin-1-yl)benzamide | Hydroxyl group instead of methoxy | Potentially different receptor interactions |

| N-(4-cyanophenyl)-4-(4-aminopiperidin-1-yl)benzamide | Amino group instead of methoxy | Enhanced interaction with certain CNS targets |

The presence of the methoxy group in this compound imparts unique chemical properties compared to its analogs, which may influence its biological activity and therapeutic potential .

Propriétés

IUPAC Name |

N-(4-cyanophenyl)-4-(4-methoxypiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-25-19-10-12-23(13-11-19)18-8-4-16(5-9-18)20(24)22-17-6-2-15(14-21)3-7-17/h2-9,19H,10-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQFRXMQXSCYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.